molecular formula C13H8N4OS B1668176 PKR Inhibitor CAS No. 608512-97-6

PKR Inhibitor

Numéro de catalogue: B1668176
Numéro CAS: 608512-97-6
Poids moléculaire: 268.30 g/mol
Clé InChI: VFBGXTUGODTSPK-BAQGIRSFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Les inhibiteurs de la protéine kinase RNA-activée (PKR) sont des composés qui inhibent l'activité de l'enzyme protéine kinase RNA-activée. Cette enzyme joue un rôle crucial dans divers processus cellulaires, notamment la régulation de la synthèse des protéines, la réponse aux infections virales et l'induction de l'apoptose. Les inhibiteurs de la PKR ont suscité un intérêt considérable en raison de leurs applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, les infections virales et les troubles neurodégénératifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des inhibiteurs de la PKR implique souvent l'utilisation de la conception de médicaments assistée par ordinateur pour identifier des composés potentiels. Un tel composé est le 6-amino-3-méthyl-2-oxo-N-phényl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide. La voie de synthèse de ce composé implique la réaction du 2-aminobenzimidazole avec l'isocyanate de phényle dans des conditions spécifiques . Une autre approche implique la synthèse de cercles d'ARN utilisant la ligase T4 ARN, qui présentent une immunogénicité minimisée et forment de courtes régions d'ARN double brin pour supprimer efficacement l'activation de la PKR .

Méthodes de production industrielle

La production industrielle d'inhibiteurs de la PKR implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de techniques de synthèse et de purification automatisées est courante pour rationaliser le processus de production et réduire les coûts.

Analyse Des Réactions Chimiques

Types de réactions

Les inhibiteurs de la PKR subissent diverses réactions chimiques, notamment :

    Oxydation : Implique l'ajout d'oxygène ou l'élimination d'atomes d'hydrogène.

    Réduction : Implique l'ajout d'atomes d'hydrogène ou l'élimination d'oxygène.

    Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions communs

Les réactifs couramment utilisés dans la synthèse des inhibiteurs de la PKR comprennent l'isocyanate de phényle, le 2-aminobenzimidazole et la ligase T4 ARN. Les conditions réactionnelles impliquent souvent des températures, des niveaux de pH et des catalyseurs spécifiques pour garantir les transformations chimiques souhaitées.

Principaux produits

Les principaux produits formés à partir de ces réactions sont des composés qui inhibent efficacement l'activité de l'enzyme protéine kinase RNA-activée. Ces produits se caractérisent par leur capacité à se lier au site de liaison à l'ATP de la PKR et à bloquer l'autophosphorylation .

Applications de la recherche scientifique

Les inhibiteurs de la PKR ont un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Les inhibiteurs de la PKR exercent leurs effets en se liant au site de liaison à l'ATP de l'enzyme protéine kinase RNA-activée, empêchant ainsi son autophosphorylation et son activation subséquente. Cette inhibition bloque la phosphorylation du facteur d'initiation eucaryotique 2 alpha, qui est essentiel pour la régulation de la synthèse des protéines. En inhibant la PKR, ces composés peuvent empêcher l'induction de l'apoptose et réduire la production de cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Oncological Applications

PKR inhibitors have shown considerable efficacy in cancer treatment, particularly in hepatocellular carcinoma (HCC) and colorectal cancer (CRC).

Hepatocellular Carcinoma

The PKR inhibitor C16 has been extensively studied for its anti-tumor properties in HCC. Research indicates that C16 suppresses tumor cell proliferation and angiogenesis:

  • Mechanism : C16 decreases the phosphorylation of PKR, leading to reduced expression of growth factors involved in tumor progression. In vitro studies demonstrated that C16 inhibited the growth of Huh7 cells in a dose-dependent manner .
  • In Vivo Studies : Xenograft models showed that daily administration of C16 significantly reduced tumor volumes compared to control groups. Histopathological analysis revealed decreased microvessel density in tumors treated with C16, indicating reduced angiogenesis .

Colorectal Cancer

In colorectal cancer models, C16 has been shown to upregulate the expression of p21, a cyclin-dependent kinase inhibitor, leading to G1 phase cell cycle arrest:

  • Effects on Cell Proliferation : Studies demonstrated that treatment with C16 resulted in decreased proliferation of CRC cells by modulating the cell cycle .
  • Potential as a Therapeutic Agent : The ability of PKR inhibitors like C16 to regulate cell cycle dynamics positions them as potential candidates for CRC therapy .

Neurological Applications

PKR inhibitors also hold promise in treating neurodegenerative diseases, particularly Alzheimer’s disease (AD).

Alzheimer’s Disease

Recent studies have identified selective PKR inhibitors as potential treatments for cognitive deficits associated with AD:

  • Neuroprotective Effects : A novel this compound (SAR439883) demonstrated significant neuroprotective effects in mouse models of AD. It improved memory performance in spatial recognition tests and reduced neuroinflammation markers such as interleukin-1β .
  • Mechanism : The inhibition of PKR activity was linked to the restoration of synaptic proteins and amelioration of cognitive impairments induced by amyloid-beta oligomers .

Mechanistic Insights

The mechanisms through which PKR inhibitors exert their effects are multifaceted:

  • Regulation of Protein Expression : Inhibition of PKR leads to alterations in the expression levels of various proteins involved in cell cycle regulation and apoptosis.
  • Impact on Neurotransmission : PKR activity influences synaptic plasticity; its inhibition can enhance long-term potentiation (LTP) and improve learning and memory functions .

Case Studies and Clinical Relevance

Several case studies highlight the efficacy of PKR inhibitors across different conditions:

Study FocusFindingsReference
HCC TreatmentC16 reduces tumor growth and angiogenesis
Cognitive ImprovementSAR439883 rescues memory deficits in AD models
CRC ProliferationC16 induces G1 arrest via p21 upregulation

Mécanisme D'action

PKR inhibitors exert their effects by binding to the ATP-binding site of the protein kinase RNA-activated enzyme, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the phosphorylation of eukaryotic initiation factor 2 alpha, which is essential for the regulation of protein synthesis. By inhibiting PKR, these compounds can prevent the induction of apoptosis and reduce the production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Les inhibiteurs de la PKR peuvent être comparés à d'autres composés similaires, tels que :

Ces composés partagent des mécanismes d'action similaires, mais diffèrent par leurs structures chimiques et leurs affinités de liaison spécifiques. La singularité de chaque composé réside dans sa puissance, sa sélectivité et son potentiel thérapeutique.

Activité Biologique

Protein kinase R (PKR) is a serine/threonine kinase that plays a critical role in various biological processes, including antiviral responses, inflammation, and cellular stress signaling. The inhibition of PKR has garnered significant attention due to its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and metabolic syndromes. This article delves into the biological activity of PKR inhibitors, highlighting recent research findings, case studies, and relevant data.

Overview of PKR and Its Functions

PKR is activated by double-stranded RNA (dsRNA), which is often produced during viral infections. Upon activation, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to inhibition of protein synthesis and induction of apoptosis in infected cells. Additionally, PKR is involved in inflammatory responses by modulating cytokine production and inflammasome activation .

PKR inhibitors function by preventing the phosphorylation of eIF2α or by directly inhibiting the kinase activity of PKR. This inhibition can lead to various biological effects depending on the context:

  • Antitumor Activity : Inhibition of PKR has been shown to suppress tumor cell proliferation and angiogenesis. For instance, the PKR inhibitor C16 demonstrated significant anti-tumor effects in hepatocellular carcinoma (HCC) models by reducing tumor growth and microvessel density .
  • Neuroprotection : Selective PKR inhibitors have been identified as potential treatments for neurodegenerative diseases like Alzheimer's disease (AD). In preclinical models, these inhibitors improved cognitive deficits and reduced neuroinflammation associated with AD pathology .
  • Metabolic Regulation : Studies indicate that PKR inhibitors can enhance insulin sensitivity and improve glucose homeostasis in models of obesity and insulin resistance. This suggests a role for PKR in metabolic disorders .

1. C16 in Hepatocellular Carcinoma

A study investigated the effects of C16 on HCC cells both in vitro and in vivo. The results showed:

  • In vitro : C16 reduced the phosphorylation of PKR in a dose-dependent manner, leading to decreased cell proliferation.
  • In vivo : Mice treated with C16 exhibited smaller tumor sizes compared to controls, with significant reductions in angiogenesis as evidenced by decreased microvessel density (MVD) .
Treatment GroupTumor Volume (mm³)MVD (per mm²)
Control150 ± 2045 ± 5
C16 (300 µg/kg)80 ± 1520 ± 3

2. SAR439883 in Alzheimer’s Disease

The novel selective this compound SAR439883 was tested in ApoE4 mouse models:

  • Cognitive Tests : The inhibitor significantly improved performance in memory tasks like the Barnes maze.
  • Biochemical Analysis : Treatment led to reduced levels of pro-inflammatory cytokines and restored synaptic protein levels .
Treatment GroupMemory Score (Y-maze)IL-1β Levels (pg/mL)
Control30 ± 5250 ± 30
SAR43988360 ± 10100 ± 15

Research Findings

Recent studies have elucidated various pathways influenced by PKR inhibition:

  • Inflammation Modulation : Inhibition of PKR reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18, highlighting its role in dampening inflammatory responses during innate immunity .
  • Viral Response : By inhibiting PKR, certain viral pathogens can evade host defenses; thus, understanding this interaction is crucial for developing antiviral therapies .

Propriétés

IUPAC Name

(8Z)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBGXTUGODTSPK-BAQGIRSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C\3=C1NC(=O)/C3=C\C4=CN=CN4)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159885-47-8, 608512-97-6
Record name C-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159885478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazolo-oxindole PKR inhibitor C16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C-16
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q75QZK84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PKR Inhibitor
Reactant of Route 2
PKR Inhibitor
Reactant of Route 3
PKR Inhibitor
Reactant of Route 4
PKR Inhibitor
Reactant of Route 5
PKR Inhibitor
Reactant of Route 6
PKR Inhibitor
Customer
Q & A

A: PKR inhibitors can interact with their target through different mechanisms. Some, like imoxin (C16), directly inhibit PKR kinase activity, preventing the phosphorylation of eukaryotic initiation factor 2-alpha (eIF2α) [, , , ]. This inhibition of eIF2α phosphorylation can subsequently alleviate endoplasmic reticulum (ER) stress and reduce the expression of proinflammatory cytokines like TNF-α [, , , , ]. Other inhibitors, like 2-aminopurine (2-AP), can also block PKR activity and downstream signaling pathways like NF-κB, impacting cytokine production and cellular responses [, , ].

ANone: While the provided research mentions imoxin and 2-aminopurine as PKR inhibitors, detailed structural information like molecular formula, weight, and spectroscopic data are not provided. Further research into the chemical properties of these specific inhibitors would be needed.

ANone: Certainly. Several studies mentioned demonstrate the efficacy of PKR inhibitors in various models:

  • In vitro:
    • Imoxin reduced tunicamycin-induced ER stress and restored insulin signaling in C2C12 myotubes [].
    • Both imoxin and 2-AP suppressed tunicamycin-mediated ER stress in pancreatic beta cells, improving insulin secretion capacity [].
    • Imoxin attenuated high fructose-induced oxidative stress and apoptosis in renal epithelial cells [].
  • In vivo:
    • A PKR inhibitor reduced NMDA-induced retinal damage in mice [].
    • Imoxin alleviated sepsis-induced renal injury in mice, likely by reducing ER stress and inflammation [].
    • C16 rescued memory impairment and attenuated ATF4 overexpression in a mouse model expressing the human ApoE4 allele, a genetic risk factor for Alzheimer's disease [].

ANone: The research suggests that PKR inhibitors hold promise for various applications, including:

  • Neurodegenerative diseases: PKR inhibition shows potential in Alzheimer's disease models, rescuing memory deficits and reducing neuroinflammation [, ].
  • Metabolic disorders: PKR inhibitors like imoxin show potential in managing diabetes by protecting pancreatic beta cells and improving insulin sensitivity [, ].
  • Inflammatory conditions: PKR inhibitors have demonstrated efficacy in reducing inflammation in models of sepsis-induced renal injury and LPS-induced muscle inflammation [, ].

A: While the research doesn't specifically address resistance mechanisms to PKR inhibitors, it does highlight the adaptability of viruses. For example, Andes virus nucleocapsid protein can interrupt PKR dimerization, inhibiting its activation and highlighting a potential viral evasion strategy []. Further research is crucial to understand and overcome potential resistance mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.